![molecular formula C6H12N2O4Se2 B224153 Selenocystine CAS No. 1464-43-3](/img/structure/B224153.png)
Selenocystine
Overview
Description
Selenocystine is a naturally occurring compound that contains selenium, an essential trace element with important biological functions. It is a dimer of selenocysteine, a rare amino acid that is found in some proteins and enzymes. Selenocystine has attracted considerable attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and biotechnology. In
Scientific Research Applications
Anticancer Activity
Selenocystine, a nutritionally available selenoamino acid, has been identified as a potent agent with broad-spectrum antitumor activity. It induces reactive oxygen species-mediated apoptosis in various cancer cell lines, such as human breast adenocarcinoma MCF-7 cells, human melanoma cells, and hepatocellular carcinoma cells. This apoptosis is attributed to DNA damage, cell cycle arrest, and activation of various cell death pathways, including the mitochondrial pathway and death receptor-mediated apoptosis pathways (Chen & Wong, 2009), (Su et al., 2013), (Misra & Björnstedt, 2018).
Effect on Fibroblasts and Cell Growth
Selenocystine also exhibits anti-proliferative activity on human keloids. It affects gene expression profiles in keloid fibroblasts, leading to up-regulation of genes encoding cell death and transcription factors, and down-regulation of genes involved in development, cell adhesion, and the extracellular matrix, which are usually up-regulated in keloids (De Felice et al., 2011).
Enhancing Immune Function
Selenocystine has been shown to enhance the anti-tumor function of T-lymphocytes in colonic cancer cells, implying its role in immune modulation (Zhao Re, 2000).
Selenium Speciation and Metabolism
The biological activity of selenium, including selenocystine, is highly dependent on its speciation and metabolism. Selenocystine's role in selenium metabolism is crucial for understanding its mechanism of action in various biological processes, such as detoxification of reactive oxygen species and regulation of redox pathways (Weekley & Harris, 2013).
Enzyme Activation
Selenocystine has been reported to influence the activation of sulfhydryl enzymes, indicating its role in various biochemical systems (Dickson & Tappel, 1969).
Radioprotective Properties
Selenocystine has demonstrated potential as a radioprotector. It exhibits in vivo antigenotoxic and antioxidant activity, reducing radiation-induced genotoxicity and oxidative stress in Swiss albino mice (Kunwar et al., 2011).
Selenium Biofortification
Selenocystine has been studied in the context of selenium biofortification, enhancing the selenium content in various plants and fungi, which could have implications for nutritional science and agriculture (Hu et al., 2018), (Golubkina et al., 2019).
Influence on Glutathione and Antioxidant Activity
Selenocystine interacts with reduced glutathione, stimulating antioxidant activity and potentially offering therapeutic value in cancer treatment (Batist et al., 1986).
properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862672 | |
Record name | 3,3'-Diselenobis[alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 25 °C | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Selenocystine | |
CAS RN |
2897-21-4, 1464-43-3 | |
Record name | Seleno-DL-cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2897-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenocystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenocystine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Diselenobis[alanine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Selenocystine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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